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molecular formula C10H12ClFN2 B8348794 4-chloro-N2-cyclopropyl-5-fluoro-N2-methyl-benzene-1,2-diamine

4-chloro-N2-cyclopropyl-5-fluoro-N2-methyl-benzene-1,2-diamine

Cat. No. B8348794
M. Wt: 214.67 g/mol
InChI Key: YYWPFODUHCHBLL-UHFFFAOYSA-N
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Patent
US08729091B2

Procedure details

To a solution of 400 mg (16.35 mmol) (5-chloro-4-fluoro-2-nitro-phenyl)-cyclopropyl-methyl-amine in 4 mL methanol was added 40 mg 10% palladium on activated charcoal (Fluka). The reaction mixture was stirred at room temperature under a hydrogen atmosphere of 1.7 bar for two hours. Ethyl acetate (10 mL) was added and the reaction mixture was filtered over Dicalite® speed plus (Acros) and concentrated under vacuum. The residue was purified by silica gel chromatography using a MPLC system (CombiFlash Companion, Isco Inc.) eluting with a gradient of n-heptane:ethyl acetate (100:0 to 60:40) to give 240 mg (68%) of the title compound as a brown liquid. MS (ESI): m/z=215.075 [M+H]+.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:16])=[CH:4][C:5]([N+:13]([O-])=O)=[C:6]([N:8]([CH:10]2[CH2:12][CH2:11]2)[CH3:9])[CH:7]=1.C(OCC)(=O)C>CO.[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([N:8]([CH:10]2[CH2:11][CH2:12]2)[CH3:9])[C:5]([NH2:13])=[CH:4][C:3]=1[F:16]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
ClC=1C(=CC(=C(C1)N(C)C1CC1)[N+](=O)[O-])F
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under a hydrogen atmosphere of 1.7 bar for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Dicalite® speed plus (Acros)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of n-heptane:ethyl acetate (100:0 to 60:40)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=CC1F)N)N(C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 6.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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